2-[(4-fluorophenyl)sulfanyl]-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4S2/c1-26-16-4-8-18(9-5-16)28(24,25)19-10-12-22(13-11-19)20(23)14-27-17-6-2-15(21)3-7-17/h2-9,19H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGWUTGYZNHWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 4-fluorothiophenol with an appropriate ethanone derivative under controlled conditions to form the core structure
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-[(4-fluorophenyl)sulfanyl]-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, focusing on its biological activity, potential therapeutic uses, and the underlying mechanisms of action.
Structural Overview
- IUPAC Name : 2-[(4-fluorophenyl)sulfanyl]-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one
- Molecular Formula : C17H18FNO3S2
- Molecular Weight : 380.5 g/mol
- CAS Number : 1190865-44-1
The compound features a 4-fluorophenyl group, a methoxybenzenesulfonyl moiety, and a piperidine structure, contributing to its diverse chemical reactivity and biological activities.
Enzyme Inhibition
The compound is believed to interact with specific molecular targets, particularly enzymes involved in critical biochemical pathways. For example, it may inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 , which is implicated in metabolic syndrome disorders like type 2 diabetes and obesity. This inhibition can lead to therapeutic effects on conditions associated with these metabolic disorders .
Neuroprotective Effects
Preliminary studies suggest that compounds similar to this one may possess neuroprotective properties. They could potentially be used to treat central nervous system disorders such as Alzheimer's disease and mild cognitive impairment by modulating neurotransmitter systems or reducing neuroinflammation .
Study 1: Antitumor Activity of Sulfonamide Derivatives
A study explored the synthesis of new sulfonamide derivatives that included structures similar to the compound . These derivatives demonstrated significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction and disruption of cell cycle progression .
Study 2: Inhibition of Metabolic Pathways
Research highlighted the potential of certain piperidine-based compounds to inhibit key metabolic pathways associated with obesity and insulin resistance. The findings suggested that these compounds could be developed into therapeutic agents for treating metabolic syndrome .
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular properties, and reported biological activities.
Key Observations:
Sulfonamide vs. Sulfanyl Groups : The target compound’s 4-methoxybenzenesulfonyl-piperidine group (electron-withdrawing) contrasts with analogs bearing sulfanyl or aryloxy substituents. Sulfonamide groups often enhance metabolic stability and binding affinity to enzymes like tyrosinase or carbonic anhydrase .
Fluorophenyl Motifs : The 4-fluorophenyl group is conserved in multiple analogs (e.g., ), where it contributes to hydrophobic interactions and bioavailability. Replacing fluorine with chlorine or bromine (e.g., ) alters electronic properties and steric bulk.
Piperidine/Piperazine Cores: Piperidine derivatives (e.g., ) are prevalent due to their conformational flexibility and ability to mimic natural substrates.
Biological Activity
The compound 2-[(4-fluorophenyl)sulfanyl]-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a fluorophenyl moiety, a sulfanyl group, and a methoxybenzenesulfonyl piperidine structure. Its molecular formula is with a molecular weight of approximately 368.48 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | 2-[(4-fluorophenyl)sulfanyl]-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one |
| Molecular Formula | C₁₇H₁₉FN₂O₃S₂ |
| Molecular Weight | 368.48 g/mol |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit certain enzymes by binding to their active sites, thereby disrupting various biochemical pathways. This inhibition can lead to significant therapeutic effects, particularly in the context of cancer and infectious diseases.
Anticancer Properties
Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, mercapto-substituted derivatives have been reported to possess chemopreventive effects and are under investigation for their potential as anticancer agents . The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Antimicrobial Activity
Studies have also highlighted the antimicrobial potential of related compounds, suggesting that the sulfanyl and sulfonyl groups may enhance interaction with microbial targets, leading to effective inhibition of bacterial growth .
Study on Enzyme Inhibition
A study conducted on piperazine derivatives demonstrated that similar compounds could inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation. Virtual screening indicated strong binding at both peripheral anionic and catalytic sites . This suggests that our compound may share similar inhibitory properties.
Antiviral Activity
Another relevant study explored the antiviral potential of sulfur-containing heterocycles, indicating that compounds like ours could be effective against viral infections due to their ability to disrupt viral replication mechanisms .
Summary of Biological Activities
Synthesis Overview
The synthesis of this compound typically involves multiple steps starting from commercially available precursors. Here’s a simplified overview:
- Formation of Intermediate: React 4-fluorobenzyl chloride with thiourea.
- Coupling Reaction: Treat the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base.
- Purification: Employ advanced purification techniques to isolate the desired product.
Q & A
Q. What are the recommended synthetic strategies for preparing 2-[(4-fluorophenyl)sulfanyl]-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Sulfonylation of piperidine : Reacting 4-methoxybenzenesulfonyl chloride with piperidine derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonyl-piperidine intermediate .
- Introduction of the sulfanyl group : Coupling the fluorophenylsulfanyl moiety via nucleophilic substitution or thiol-ene reactions. For example, reacting 4-fluorothiophenol with a ketone intermediate under oxidative conditions .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. How should researchers characterize the structural and chemical properties of this compound?
- Methodological Answer :
- X-ray crystallography : For definitive structural confirmation, use SHELX software (e.g., SHELXL for refinement) to analyze single-crystal data. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
- Spectroscopic analysis :
- NMR : H and C NMR to confirm substituent positions (e.g., sulfonyl and fluorophenyl groups). Use deuterated DMSO or CDCl as solvents .
- FT-IR : Identify key functional groups (e.g., S=O stretch at ~1150–1300 cm, C-F stretch at ~1100 cm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated m/z for CHFNOS: 422.09) .
Advanced Research Questions
Q. What experimental approaches are used to study the reactivity of the sulfanyl and sulfonyl groups in this compound?
- Methodological Answer :
- Oxidation studies : Treat the compound with mCPBA (meta-chloroperbenzoic acid) in dichloromethane to oxidize the sulfanyl group to sulfoxide or sulfone derivatives. Monitor progress via TLC and NMR .
- Nucleophilic substitution : React with alkyl halides or amines to explore substitution at the sulfonyl group. For example, piperidine sulfonyl derivatives can undergo displacement with Grignard reagents .
- Stability assays : Evaluate pH-dependent stability using UV-Vis spectroscopy (e.g., monitor absorbance changes at 254 nm in buffers ranging from pH 2–12) .
Q. How can researchers resolve contradictions in reported biological activities of sulfonyl-piperidine derivatives?
- Methodological Answer :
- Dose-response profiling : Conduct assays across a wide concentration range (nM–µM) to identify non-linear effects. Use cell viability assays (e.g., MTT) and enzyme inhibition studies (e.g., IC determination) .
- Structural analogs comparison : Synthesize derivatives with modified substituents (e.g., replacing 4-methoxy with nitro groups) to isolate pharmacophore contributions. Compare activities using ANOVA or machine learning models .
- Meta-analysis : Aggregate data from PubChem and crystallographic databases (e.g., CCDC) to identify trends in structure-activity relationships (SAR) .
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or GPCRs). Parameterize the sulfonyl group’s partial charges using DFT calculations (B3LYP/6-31G*) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding (e.g., sulfonyl oxygen with Arg/Lys residues) and hydrophobic interactions .
- ADMET prediction : Employ SwissADME or pkCSM to estimate permeability (e.g., logP ~3.2) and cytochrome P450 inhibition risks .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
